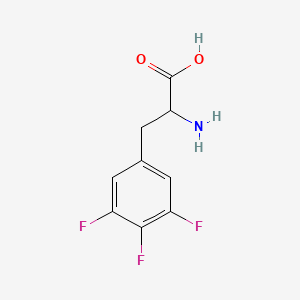

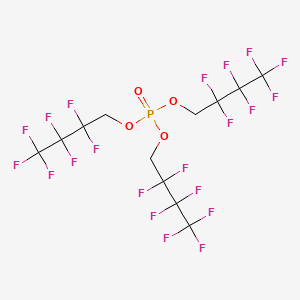

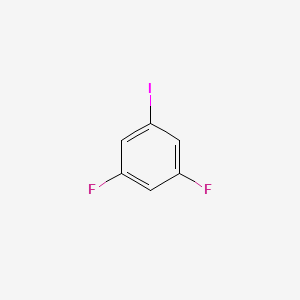

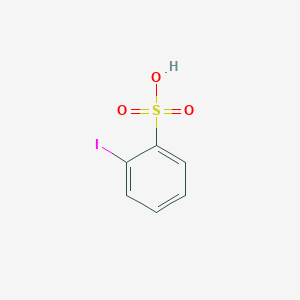

![molecular formula C8H10F3N3 B1303473 (2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine CAS No. 207557-34-4](/img/structure/B1303473.png)

(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related trifluoromethyl-containing heterocycles has been demonstrated through heterocyclization reactions. For instance, a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described, which showcases the versatility of primary amines in such reactions and highlights the mild and environmentally friendly conditions under which these reactions can proceed, yielding products with up to 98% efficiency .

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine has been elucidated using single-crystal X-ray diffraction. For example, two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and their crystal structures were determined, providing detailed information about their molecular geometry and confirming the successful synthesis of these compounds .

Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups and amines typically involve nucleophilic substitution, as seen in the synthesis of the aforementioned tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. These reactions often start from related heterocyclic compounds and proceed via a one-pot procedure, indicating a streamlined approach to synthesizing complex molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine are not directly reported in the provided papers, the properties of similar compounds can be inferred. Trifluoromethyl groups are known to influence the electronic properties of molecules, potentially affecting their reactivity and stability. The presence of amines can also contribute to the basicity and solubility of the compounds. The crystallographic data provided for related compounds suggest that these molecules can crystallize in different space groups, which can have implications for their physical properties such as melting points and solubility .

Relevant Case Studies

The papers do not provide specific case studies for (2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine. However, the antitumor activities of related compounds have been evaluated, with one of the synthesized compounds exhibiting more potent antitumor activity against BCG-823 than the reference drug 5-fluorouracil (5-FU). This suggests potential applications of trifluoromethyl-containing amines in medicinal chemistry and drug development .

Aplicaciones Científicas De Investigación

-

Low oxidation state and hydrido group 2 complexes: synthesis and applications in the activation of gaseous substrates : This article discusses the use of low oxidation state and hydrido group 2 complexes in the reduction and transformation of important gaseous substrates towards value-added chemical products .

-

Beyond the horizons of graphene: xenes for energy applications : This article discusses the potential of mono-elemental 2D materials, similar to graphene, in energy applications .

-

Phase-shifted third harmonic modulation technique for induction heating systems : This article discusses the advantages and disadvantages of induction heating (IH) systems .

Propiedades

IUPAC Name |

N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGNVKSFFSSFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381435 | |

| Record name | (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine | |

CAS RN |

207557-34-4 | |

| Record name | (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.